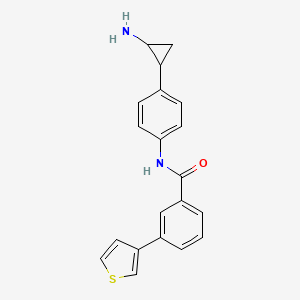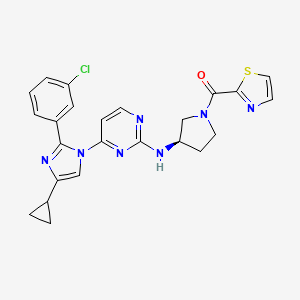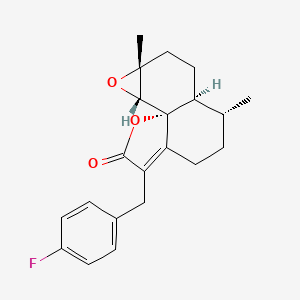
Steroid sulfatase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steroid sulfatase-IN-1 is a potent inhibitor of the enzyme steroid sulfatase, which is responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate. Inhibition of steroid sulfatase has significant implications in the treatment of hormone-dependent cancers, such as breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steroid sulfatase-IN-1 typically involves the formation of a phenol sulfamate ester, which acts as the active pharmacophore. The synthetic route generally includes the following steps:
Formation of the phenol intermediate: This step involves the reaction of a suitable phenol with a sulfamoyl chloride in the presence of a base, such as pyridine, to form the phenol sulfamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Steroid sulfatase-IN-1 primarily undergoes hydrolysis reactions due to its phenol sulfamate ester structure. The compound can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: The hydrolysis of this compound is typically carried out in aqueous solutions at neutral or slightly acidic pH.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major product of the hydrolysis reaction is the corresponding phenol, which is formed by the cleavage of the sulfamate ester bond .
Scientific Research Applications
Steroid sulfatase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of steroid sulfatase and its role in steroid metabolism.
Biology: Employed in research to understand the physiological and pathological roles of steroid sulfatase in various tissues.
Medicine: Investigated for its potential therapeutic applications in the treatment of hormone-dependent cancers, such as breast and prostate cancer.
Industry: Utilized in the development of new drugs targeting steroid sulfatase for various medical conditions.
Mechanism of Action
Steroid sulfatase-IN-1 exerts its effects by binding to the active site of the steroid sulfatase enzyme, thereby inhibiting its activity. This inhibition prevents the hydrolysis of steroid sulfates into their active forms, leading to a decrease in the levels of biologically active steroids. The molecular targets of this compound include the active site residues of the enzyme, which are involved in the catalytic process .
Comparison with Similar Compounds
Steroid sulfatase-IN-1 is unique in its potent inhibition of steroid sulfatase compared to other similar compounds. Some similar compounds include:
Irosustat: Another potent steroid sulfatase inhibitor that has undergone clinical trials for the treatment of hormone-dependent cancers.
667 COUMATE: A steroid sulfatase inhibitor that has shown efficacy in preclinical studies.
STX64: A dual aromatase-sulfatase inhibitor with potential therapeutic applications.
This compound stands out due to its high potency and specificity for the steroid sulfatase enzyme, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C14H10Cl2N4O3S |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
[4-[1-(3,5-dichlorophenyl)triazol-4-yl]phenyl] sulfamate |
InChI |
InChI=1S/C14H10Cl2N4O3S/c15-10-5-11(16)7-12(6-10)20-8-14(18-19-20)9-1-3-13(4-2-9)23-24(17,21)22/h1-8H,(H2,17,21,22) |
InChI Key |
LVZFTBZGLNBDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)




